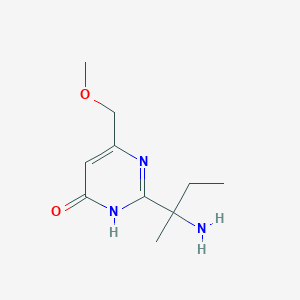
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid, also known as BPCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPCB is a derivative of benzoic acid and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid is believed to bind to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA molecule and can affect its function.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. This compound has also been shown to have antioxidant activity, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid in laboratory experiments is its ability to selectively bind to DNA and emit a fluorescent signal upon exposure to UV light. This makes it a useful tool for studying DNA damage and repair mechanisms. However, this compound has limitations in that it may not be suitable for all types of experiments and may require additional optimization to achieve desired results.
Direcciones Futuras
There are several potential future directions for research involving 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is its use in developing new diagnostic tools for detecting DNA damage. This compound could also be studied for its potential use in developing new therapies for diseases that involve DNA damage, such as cancer. Additionally, further research could be conducted to optimize the synthesis and properties of this compound for use in a wider range of laboratory experiments.
Métodos De Síntesis
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid can be synthesized through a multistep process that involves the reaction of 2-bromo-6-nitrobenzoic acid with phenylmethoxycarbonyl chloride followed by reduction with palladium on carbon. This results in the formation of this compound with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting DNA damage. This compound can bind to DNA and when exposed to ultraviolet light, emits a fluorescent signal that can be detected and quantified. This makes this compound a useful tool for studying DNA damage and repair mechanisms.
Propiedades
IUPAC Name |
2-bromo-6-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-11-7-4-8-12(13(11)14(18)19)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHCDJHTLFGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)




![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)
![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)


![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)